molecular formula C20H21N5OS B2755202 N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide CAS No. 923250-98-0

N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide

Cat. No.: B2755202
CAS No.: 923250-98-0
M. Wt: 379.48
InChI Key: YJAGUUJTQSPSQG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a phenyl group at position 7 and a sulfanylacetamide moiety at position 2. The N-(2,4-dimethylphenyl) group on the acetamide introduces steric bulk and electron-donating methyl substituents, which may influence solubility, bioavailability, and target interactions.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-14-8-9-17(15(2)12-14)21-18(26)13-27-20-23-22-19-24(10-11-25(19)20)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAGUUJTQSPSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide typically involves the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.

    Acylation: The final step involves the acylation of the intermediate with 2,4-dimethylphenyl acetic acid under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imidazo[2,1-c][1,2,4]triazole core or the sulfanyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a therapeutic agent due to its biological activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

The imidazo[2,1-c][1,2,4]triazole system in the target compound distinguishes it from simpler triazole derivatives. For example:

  • N-(2,3-Dimethylphenyl)-2-{[4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () replaces the fused imidazotriazole with a 1,2,4-triazole ring.
  • 2-((4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl)sulfanyl)-N-(m-tolyl)acetamide () introduces a pyridyl substituent, enhancing hydrogen-bonding capacity compared to the phenyl group in the target compound.

Key Structural Differences:

Compound Core Heterocycle Substituents on Heterocycle Acetamide Substituent
Target compound Imidazo[2,1-c][1,2,4]triazole 7-Phenyl N-(2,4-dimethylphenyl)
Compound 7j () 1,2,3-Triazole 4-(Naphthalen-2-yloxy)methyl N-(p-Tolyl)
Compound 6m () 1,2,3-Triazole 4-(Naphthalen-1-yloxy)methyl N-(4-Chlorophenyl)

Substituent Effects on Pharmacokinetics and Activity

  • Electron-Donating Groups (e.g., Methyl, Methoxy):
    The N-(2,4-dimethylphenyl) group in the target compound likely enhances lipophilicity compared to derivatives with electron-withdrawing groups (e.g., N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide , ). Methyl groups may improve metabolic stability but reduce aqueous solubility .

Spectral Data Comparison (IR and NMR):

Compound IR νmax (C=O) $^1$H NMR (Acetamide -NH) $^{13}$C NMR (C=O)
Target compound Not reported Not reported Not reported
6b () 1682 cm$^{-1}$ δ 10.79 ppm (DMSO-d6) 165.0 ppm
7j () 1676 cm$^{-1}$ δ 10.41 ppm (DMSO-d6) 164.7 ppm

Biological Activity

N-(2,4-dimethylphenyl)-2-({7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N6S. The compound features a complex structure that includes an imidazole ring and a triazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and triazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Several studies have demonstrated that related compounds show potent antibacterial effects against Gram-positive and Gram-negative bacteria. For example, derivatives of imidazole exhibit activity against Escherichia coli and Staphylococcus aureus .
  • Antifungal Activity : Triazole derivatives are widely used as antifungal agents. They inhibit the synthesis of ergosterol in fungal cell membranes, which is crucial for fungal growth .

Antioxidant Activity

The antioxidant capacity of this compound can be attributed to the presence of specific functional groups that scavenge free radicals. Studies have shown that related imidazole derivatives exhibit strong antioxidant properties through various assays such as DPPH and ABTS .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism likely involves the induction of apoptosis and inhibition of proliferation in cancer cells .

The biological activity of this compound can be explained through several mechanisms:

  • Enzyme Inhibition : Compounds with imidazole and triazole rings often act as enzyme inhibitors. They can interfere with key metabolic pathways in bacteria and fungi.
  • Interaction with DNA : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways in cancer cells, leading to cell death.
  • Redox Reactions : The antioxidant properties may stem from redox reactions facilitated by the sulfur-containing moiety in the compound.

Study 1: Antimicrobial Efficacy

A study focused on synthesizing various triazole derivatives demonstrated that certain modifications enhanced antibacterial activity significantly. The compound exhibited over 90% inhibition against S. aureus, suggesting its potential as a lead compound for antibiotic development .

Study 2: Antioxidant Properties

In another investigation assessing the antioxidant potential of related compounds using the ABTS assay, it was found that modifications to the imidazole ring could enhance radical scavenging activity significantly compared to standard antioxidants .

Data Tables

Biological Activity Tested Compound Activity Type Inhibition (%)
AntibacterialImidazole DerivativeE. coli88.46
AntibacterialImidazole DerivativeS. aureus91.66
AntioxidantRelated CompoundDPPH Assay81.8

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